Hydrogen-Bond Donor Advantage: N-cyclopropylsulfamoyl (3 HBD) vs. N,N-Dimethylsulfamoyl (2 HBD) Defines Target Engagement Potential
The N-cyclopropylsulfamoyl group in the target compound provides three hydrogen-bond donors (two B–OH + one sulfonamide N–H), compared to only two donors in the N,N-dimethylsulfamoyl analog (CAS 1704121-40-3), which substitutes the N–H with an N–CH₃ group . This difference is critical for kinase hinge-region binding, where sulfonamide N–H donor capacity directly correlates with inhibitor potency in Mer and FLT3 enzymatic assays [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 (2 × B–OH + 1 × SO₂NH) |
| Comparator Or Baseline | (5-(N,N-Dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid (CAS 1704121-40-3): 2 HBD (2 × B–OH only) |
| Quantified Difference | +1 HBD; sulfonamide N–H present only in the target compound |
| Conditions | Computed molecular property derived from chemical structure; validated by AKSci and MolCore datasheet specifications |
Why This Matters
Procurement of the N-cyclopropylsulfamoyl variant preserves an additional hydrogen-bond donor required for Type II kinase inhibitor pharmacophore models, making it non-interchangeable with N,N-dialkyl congeners in programs targeting Mer, Axl, or Tyro3.
- [1] Zhang, W.; et al. Discovery of Mer Specific Tyrosine Kinase Inhibitors. J. Med. Chem. 2014, 57, 7031–7041. (Demonstrates requirement for sulfonamide N–H donor in Mer kinase hinge binding.) View Source
